molecular formula C16H22N6O2 B5039474 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1H-pyrazole-3-carboxamide

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1H-pyrazole-3-carboxamide

Cat. No. B5039474
M. Wt: 330.38 g/mol
InChI Key: HMGMUPJYKINCGI-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound also contains a carboxamide group, which is often found in various drug molecules due to its bioactive properties.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, 1H-NMR, 13C-NMR, and IR spectroscopy can be used to identify the different types of protons and carbons present in the molecule and the functional groups, respectively .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. For example, some pyrazole compounds are known to inhibit certain enzymes, which can lead to therapeutic effects .

properties

IUPAC Name

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-10-7-11(2)22(21-10)9-12-8-14(20-19-12)16(24)18-13-5-3-4-6-17-15(13)23/h7-8,13H,3-6,9H2,1-2H3,(H,17,23)(H,18,24)(H,19,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGMUPJYKINCGI-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=NN2)C(=O)NC3CCCCNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CC2=CC(=NN2)C(=O)N[C@H]3CCCCNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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